molecular formula C21H25BrN2OS B5203337 N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide

N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5203337
M. Wt: 433.4 g/mol
InChI Key: KZOUXKBDQJNYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as compound 1, is a thiazole derivative that has shown promising results in scientific research for its potential use in various fields.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the inhibition of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. By inhibiting these pathways, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce inflammation, induce apoptosis, and suppress cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 have been studied extensively. In vitro studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In vivo studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce tumor growth, reduce neuroinflammation, and improve memory function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its high potency and selectivity towards its target proteins. This allows for a lower dosage requirement and reduces the risk of off-target effects. However, one of the limitations of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1. One direction is to optimize the synthesis method to improve the yield and purity of the N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in vivo to better understand its efficacy and safety. Additionally, the potential use of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in combination with other drugs or therapies should be explored to enhance its therapeutic effects. Finally, the development of novel analogs of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 with improved solubility and potency should be pursued.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the reaction of 4-isobutylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base to form the intermediate product, which is then reacted with 2-bromoacetophenone to yield the final product. The synthesis method has been optimized to obtain a high yield of pure N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1.

Scientific Research Applications

Compound 1 has been studied for its potential use in various fields, including cancer therapy, inflammation, and neurological disorders. In cancer therapy, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS.BrH/c1-4-24-19-11-9-18(10-12-19)22-21-23-20(14-25-21)17-7-5-16(6-8-17)13-15(2)3;/h5-12,14-15H,4,13H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOUXKBDQJNYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)CC(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5612147

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